[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)
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Overview
Description
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to an octane backbone with a prop-2-en-1-yl substituent. Organotin compounds are known for their applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) typically involves the reaction of an appropriate octane derivative with trimethyltin chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions using similar conditions as described above. The key factors in industrial synthesis include:
Purity of reagents: High-purity reagents are essential to ensure the quality of the final product.
Reaction control: Precise control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Organotin derivatives with different functional groups.
Scientific Research Applications
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) has various applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved may include:
Coordination with proteins: Binding to thiol or amino groups in proteins, altering their structure and function.
Interaction with nucleic acids: Binding to DNA or RNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylsilane): Similar structure but with silicon instead of tin.
[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylgermane): Similar structure but with germanium instead of tin.
Uniqueness
The uniqueness of [2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane) lies in its organotin moiety, which imparts specific chemical reactivity and potential biological activity. Compared to its silicon and germanium analogs, the tin compound may exhibit different coordination chemistry and biological interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
110214-01-2 |
---|---|
Molecular Formula |
C17H38Sn2 |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
trimethyl-(2-prop-2-enyl-1-trimethylstannyloctyl)stannane |
InChI |
InChI=1S/C11H20.6CH3.2Sn/c1-4-6-7-8-10-11(3)9-5-2;;;;;;;;/h3,5,11H,2,4,6-10H2,1H3;6*1H3;; |
InChI Key |
XAUOFUYDTACPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=C)C([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
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